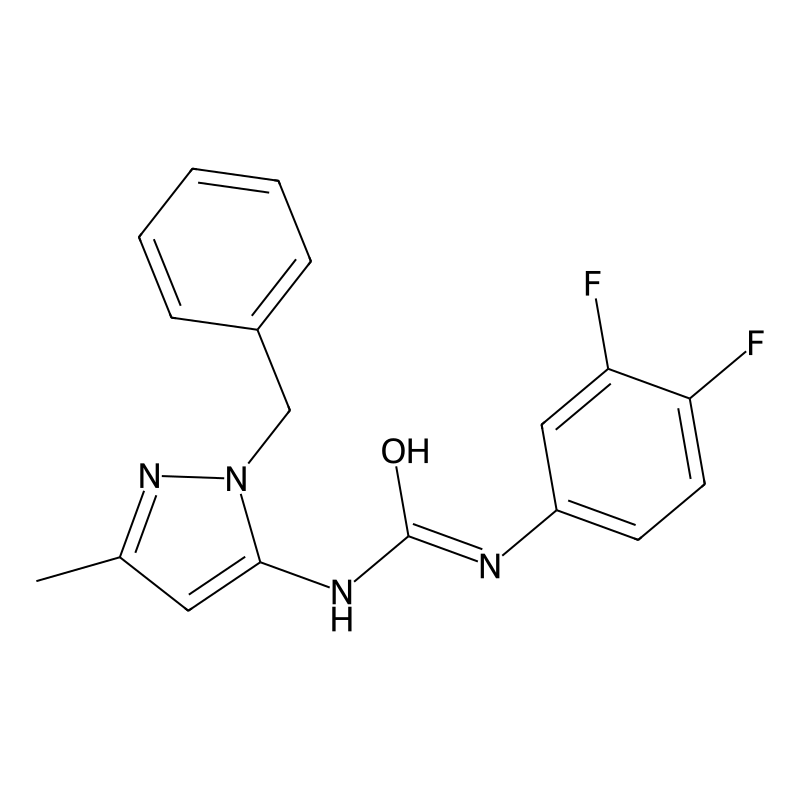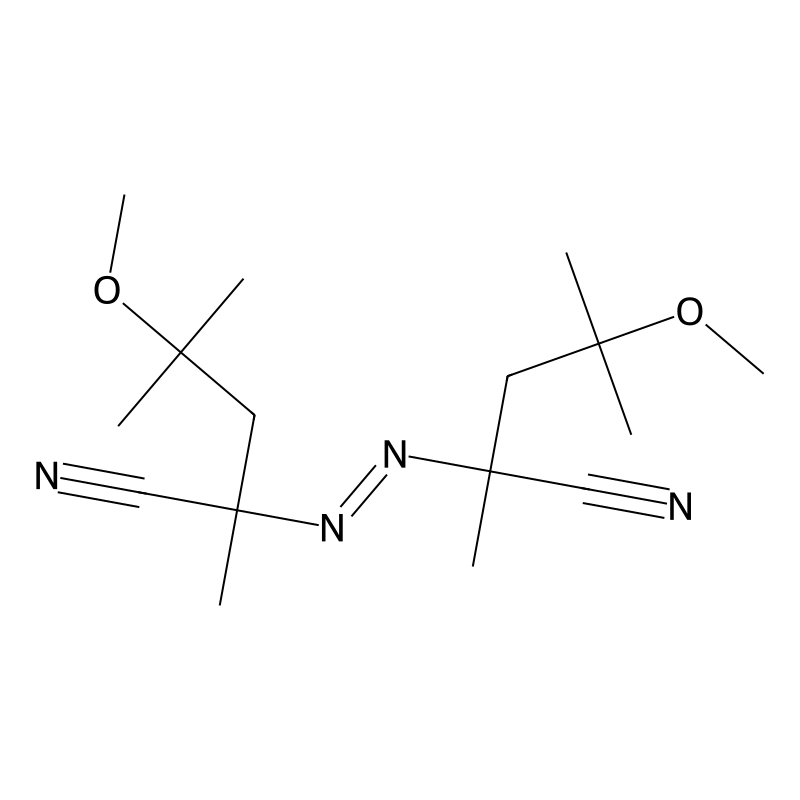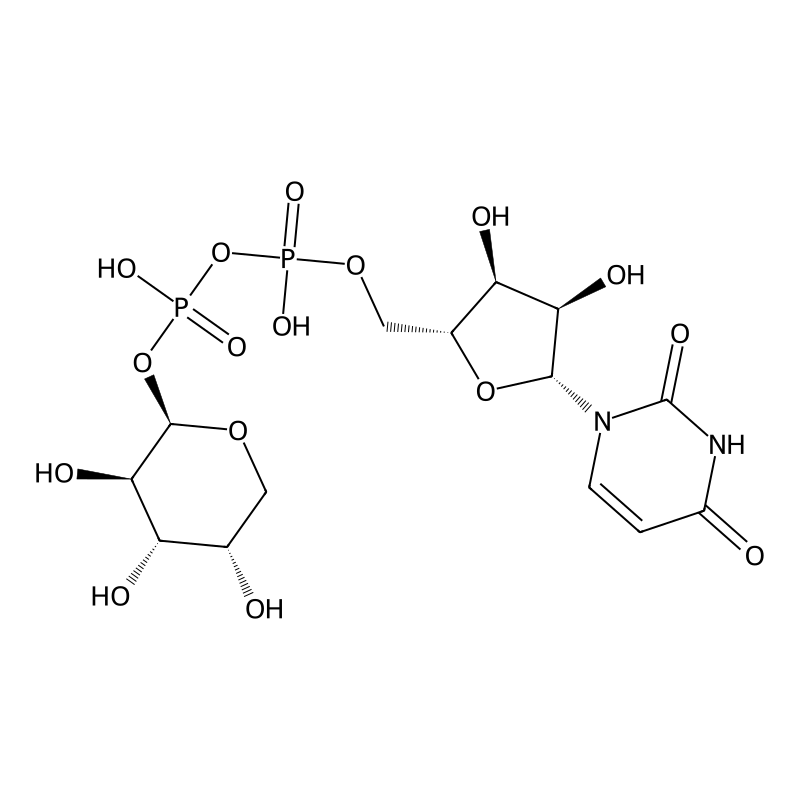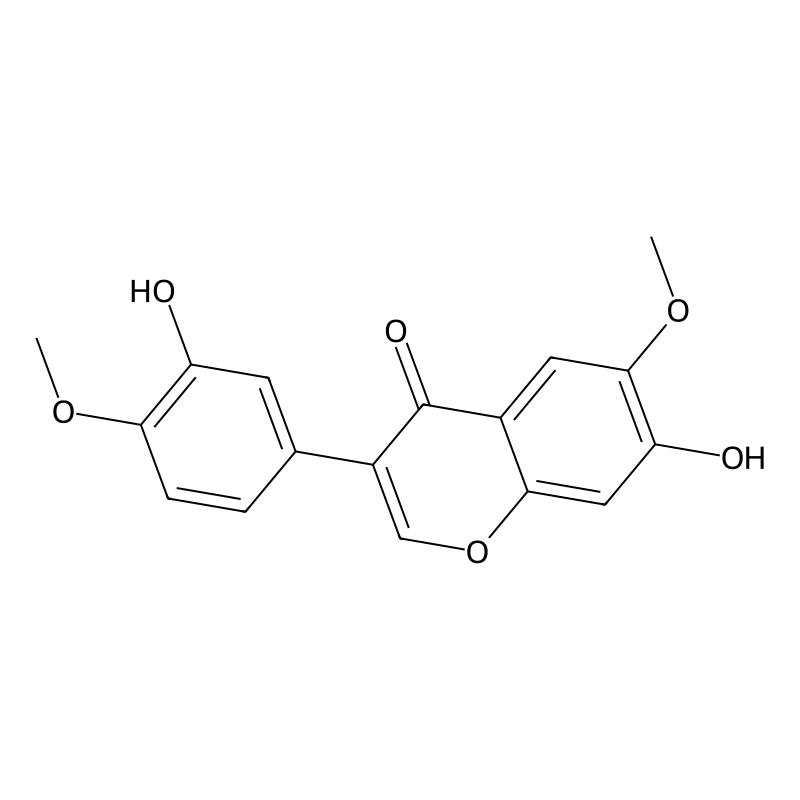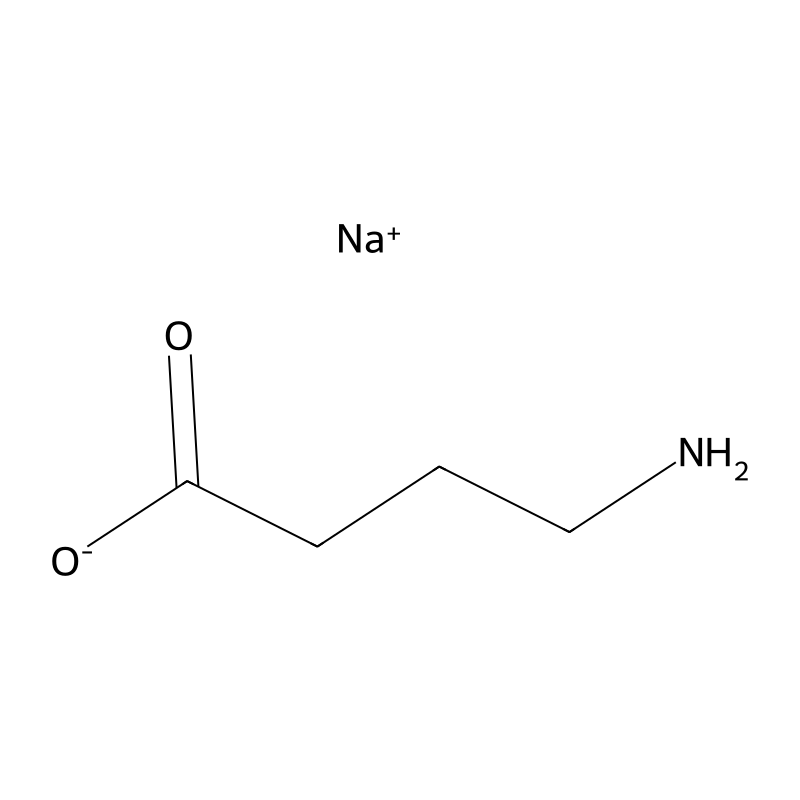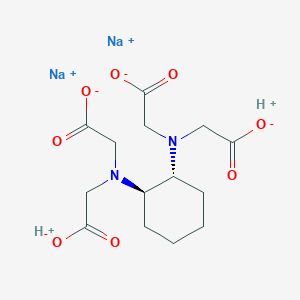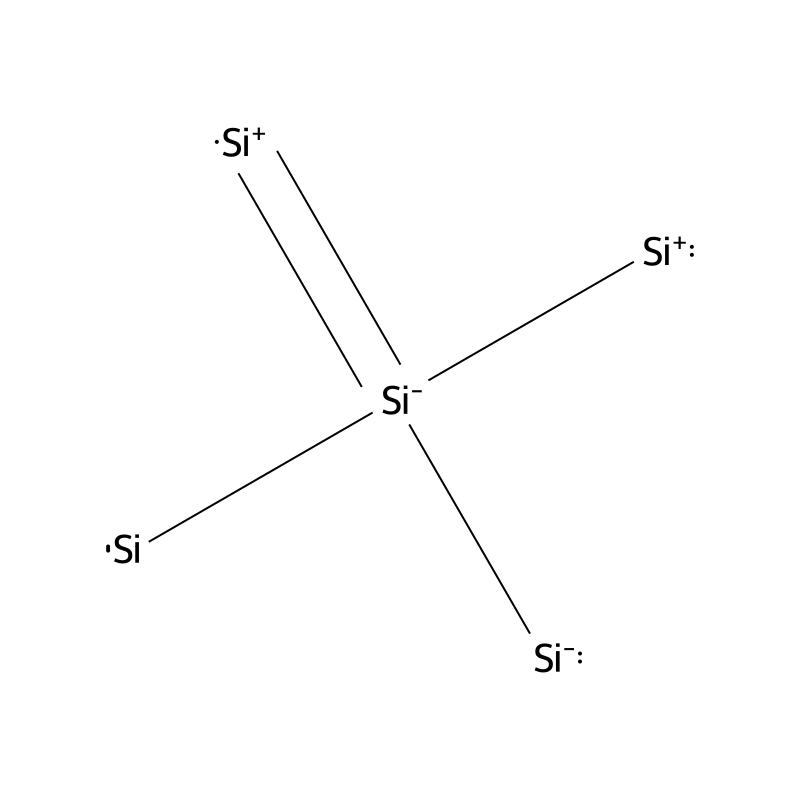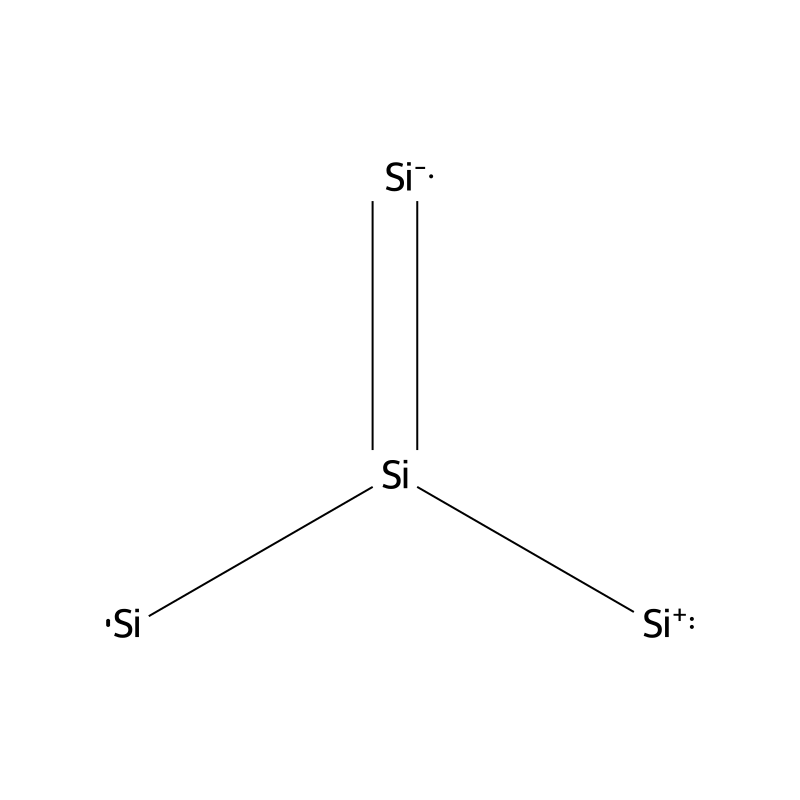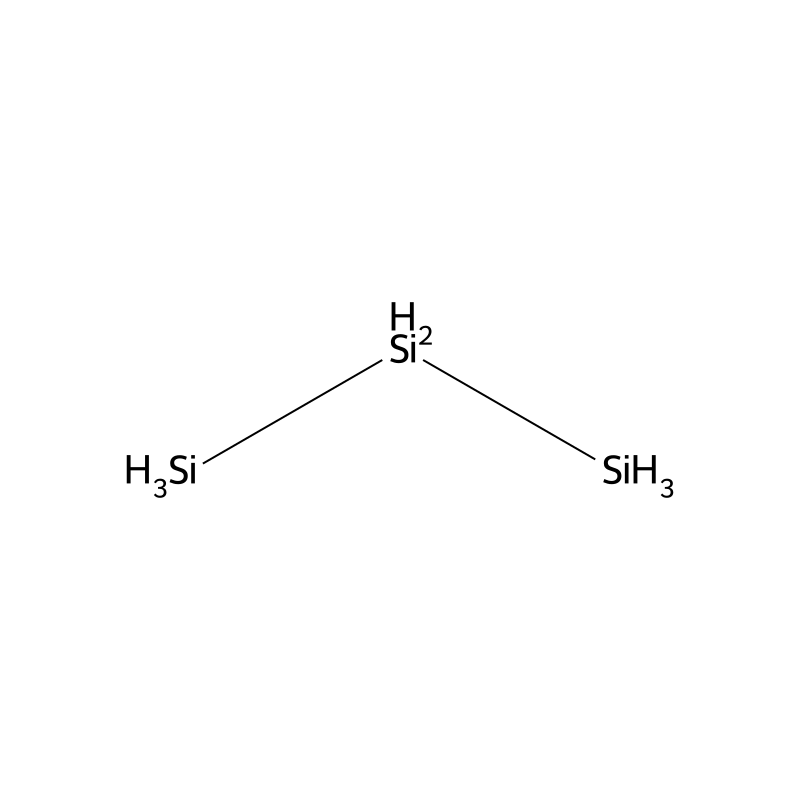Guanidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
829 mg/mL
Synonyms
Canonical SMILES
Protein Denaturation and Extraction
Protein denaturation
Guanidine salts, like guanidine hydrochloride and guanidine thiocyanate, are strong chaotropic agents. They disrupt hydrogen bonds, electrostatic interactions, and hydrophobic interactions that maintain protein structure. This unfolding process, called denaturation, allows researchers to study protein structure and function [Source: National Institutes of Health, ].
Protein extraction
Guanidine's ability to disrupt protein-protein and protein-nucleic acid interactions makes it valuable for protein extraction from tissues and cells. This is crucial for various downstream applications like protein purification, analysis, and characterization [Source: Sigma-Aldrich, ].
RNA Isolation and Analysis
RNA extraction
Guanidine thiocyanate is a common component of RNA extraction buffers. It inactivates RNases (enzymes that degrade RNA) and disrupts cellular membranes, facilitating efficient RNA isolation from various biological samples [Source: Agilent Technologies, ].
RNA analysis
Guanidine thiocyanate can also be used in RNA precipitation protocols, concentrating RNA samples for further analysis techniques like gel electrophoresis and quantitative PCR (qPCR) [Source: Thermo Fisher Scientific, ].
Chemical Biology and Drug Discovery
Bioisosteres
Guanidine's unique chemical properties make it a valuable tool in medicinal chemistry. It can be used as a bioisosteric replacement for other functional groups in drug molecules, sometimes retaining activity while improving properties like drug-likeness [Source: National Center for Biotechnology Information, ].
Chemical probes
Guanidine derivatives are also explored as chemical probes to study various biological processes. Their ability to interact with specific molecules can help researchers understand cellular pathways and identify potential drug targets [Source: ScienceDirect, ].
Guanidine is a small, nitrogen-rich organic compound with the chemical formula . It is characterized by its structure, where a central carbon atom is bonded to three amino groups (–NH₂) and one imino group (–NH). This configuration allows guanidine to behave as a strong base and a potent nucleophile. Found naturally in various plants, such as rice hulls and turnip juice, as well as in animals like mussels and earthworms, guanidine is hygroscopic and highly soluble in water when in its salt form, guanidinium chloride .
- Deprotonation: In aqueous solutions, guanidine exists primarily as the guanidinium cation due to its strong basicity (pK_aH of 13.6) .
- Formation of Guanidinium Salts: Guanidine can react with acids to form guanidinium salts, which are often more stable and soluble than the free base .
- Catalytic Reactions: Guanidine acts as a catalyst in various organic reactions, including the formation of aziridines from guanidinium ylides and aldehydes under basic conditions .
Guanidine exhibits notable biological activity:
- Protein Denaturation: Guanidinium chloride is widely used in biochemistry to denature proteins by disrupting their secondary and tertiary structures, making it useful for protein purification and analysis .
- Toxicity: While guanidine itself can be toxic, certain bacteria produce it as a byproduct. These bacteria have evolved transporters to expel excess guanidine to mitigate toxicity .
Guanidine can be synthesized through various methods:
- Rathke Synthesis: This classical method involves reacting dicyandiamide with ammonium salts followed by treatment with a base like sodium methoxide .
- Guanylation: Modern approaches utilize catalytic systems for the efficient transformation of amines into guanidines using cyanamide or thioureas under mild conditions .
- Copper-Catalyzed Reactions: Recent methods involve copper-catalyzed three-component reactions of cyanamides with arylboronic acids and amines .
Guanidine has diverse applications across various fields:
- Pharmaceuticals: It serves as a building block for pharmaceuticals and agrochemicals due to its ability to form complex structures.
- Biochemistry: Its denaturing properties make it essential for studying protein structures and interactions.
- Industrial Uses: Guanidine derivatives are employed in hair relaxers and other cosmetic products due to their chemical properties .
Research has shown that guanidine interacts with various biological systems:
- Protein Interactions: Studies indicate that guanidinium chloride can affect protein folding and stability, providing insights into protein structure-function relationships .
- Transport Mechanisms: The presence of guanidinium exporters in bacteria highlights the importance of guanidine transport in cellular processes and its potential role in microbial resistance mechanisms .
Several compounds share structural similarities with guanidine, including:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Urea | Contains carbonyl group | Less basic than guanidine |
| Thiourea | Contains sulfur instead of oxygen | Used in agriculture as herbicides |
| Biguanide | Two guanidine units linked | Antidiabetic properties |
| Arginine | Amino acid with similar nitrogen groups | Essential amino acid |
These compounds differ primarily in their functional groups and biological roles. Guanidine's unique combination of strong basicity and nucleophilicity sets it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .
Physical Description
Solid
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
log Kow = -1.63 (est)
Decomposition
Melting Point
182.3 °C
UNII
Related CAS
1184-68-5 (unspecified sulfate)
1763-07-1 (unspecified phosphate)
19244-98-5 (mono-hydrobromide)
50-01-1 (mono-hydrochloride)
52470-25-4 (nitrate)
594-14-9 (sulfate 2:1)
64120-25-8 (monohydrate)
646-34-4 (sulfate 1:1)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Therapeutic Uses
... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/
Pharmacology
Mechanism of Action
Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/
Vapor Pressure
Pictograms





Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard
Other CAS
50-01-1
Absorption Distribution and Excretion
Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/
Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/
The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...
... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/
For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.
Metabolism Metabolites
Not metabolized. Half Life: 7-8 hours
Associated Chemicals
Creatinine;60-27-5
Wikipedia
Drug Warnings
Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/
Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/
Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/
For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.
Biological Half Life
Use Classification
Methods of Manufacturing
(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.
Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.
General Manufacturing Information
Storage Conditions
Interactions
Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/
